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Methyl Isonicotinate-13C3

Cat. No.: B1162464
M. Wt: 140.11
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl Isonicotinate-13C3 is a stable isotope-labeled version of methyl isonicotinate, where three carbon atoms are replaced with the carbon-13 ( 13 C) isotope. This compound is designed for advanced research applications, particularly as an internal standard for precise quantitative analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its primary research value lies in the field of chemical ecology and agriculture, where it facilitates highly sensitive and accurate tracing and quantification of its non-labeled counterpart. The non-labeled methyl isonicotinate is a well-characterized semiochemical that significantly influences thrips behavior, inducing increased walking and take-off activity, which enhances the efficacy of pest monitoring and control traps . The incorporation of carbon-13 labels allows researchers to investigate the environmental fate, metabolic pathways, and degradation kinetics of the semiochemical without interference from endogenous compounds, providing critical insights for developing sustainable integrated pest management strategies . This product is intended for research purposes only and is not approved for use in diagnostics or humans.

Properties

Molecular Formula

C₄¹³C₃H₇NO₂

Molecular Weight

140.11

Synonyms

4-Pyridinecarboxylic Acid Methyl Ester-13C3;  Isonicotinic Acid Methyl Ester-13C3;  4-Carbomethoxypyridine-13C3;  4-Methoxycarbonylpyridine-13C3;  Methyl 4-Pyridinecarboxylate-13C3;  NSC 18257-13C3; 

Origin of Product

United States

Synthetic Methodologies for Methyl Isonicotinate 13c3

Strategies for Carbon-13 Incorporation into the Isonicotinate (B8489971) Skeleton

Incorporating ¹³C atoms into the stable aromatic ring of isonicotinic acid, the precursor to methyl isonicotinate, is a primary challenge in the synthesis of Methyl Isonicotinate-13C3. The strategies employed are dictated by the desired labeling pattern and the availability of isotopically enriched starting materials.

Precursor-based enrichment is a fundamental approach where simple, commercially available ¹³C-labeled molecules are used as the foundational units for constructing the more complex isonicotinate skeleton. nih.govcopernicus.org This method leverages established synthetic pathways for pyridine (B92270) ring formation, adapting them to accommodate isotopically labeled precursors. The choice of precursor is critical and depends on the specific carbons within the pyridine ring that are targeted for labeling.

For instance, in biosynthetic approaches, organisms can be fed ¹³C-enriched substrates like [U-¹³C]-glucose, which are then metabolized into the necessary building blocks for amino acids and other complex molecules. nih.gov In chemical synthesis, small labeled molecules serve as key synthons. The efficiency of these methods hinges on the ability to control the reaction pathways to maximize the incorporation of the label and minimize isotopic scrambling, where the ¹³C atoms are incorporated into unintended positions. copernicus.org

Key Research Findings in Precursor-Based Labeling:

Labeled Precursor ExampleSynthetic TargetKey Advantage
[¹³C]-PyruvateAmino Acid Methyl GroupsUtilizes intact metabolic pathways for selective labeling. copernicus.orgnih.gov
[¹³C]-GlucoseUniformly Labeled ProteinsProvides a base for complete isotopic enrichment in biological systems. nih.gov
¹³C-Labeled Acetyl-CoAIsoleucine BiosynthesisAllows for specific labeling at defined positions within a larger molecule. nih.gov

Achieving regioselectivity—the ability to place the ¹³C label at a specific, predetermined position on the pyridine ring—is crucial for synthesizing precisely labeled compounds like this compound. nih.gov The inherent reactivity of the pyridine ring, which is electron-deficient, typically directs reactions to the C2, C4, and C6 positions. researchgate.net However, modern synthetic methods have been developed to overcome these natural tendencies and achieve specific C4 functionalization. nih.gov

One advanced strategy involves the use of a temporary blocking group to deactivate certain positions on the pyridine ring, thereby directing the isotopic labeling reaction to the desired C4 position. nih.gov Another approach is the "de novo" synthesis of the pyridine ring from acyclic (non-ring) precursors that already contain the ¹³C label at the correct position. nih.govrsc.org This method provides unambiguous placement of the isotope. Such techniques are essential for creating standards used in mechanistic studies where the fate of a particular atom must be tracked. researchgate.net

Chemical Synthesis Routes to this compound

The final assembly of this compound can be achieved through several distinct chemical routes. These pathways can be broadly categorized into late-stage labeling via esterification or a complete synthesis from labeled building blocks.

One of the most direct methods for synthesizing methyl isonicotinate labeled at the methyl ester carbon is through the esterification of unlabeled isonicotinic acid with ¹³C-enriched methanol. researchgate.net This reaction, typically an acid-catalyzed Fischer esterification, is a well-established and efficient process. prepchem.comchemicalbook.com

In this procedure, isonicotinic acid is dissolved or suspended in ¹³C-methanol, and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is added. researchgate.netprepchem.com The mixture is then heated under reflux to drive the reaction to completion. chemicalbook.comenvironmentclearance.nic.in This method is highly effective for introducing a single ¹³C label into the methyl group of the ester functionality. The primary advantage is its simplicity and the high availability of ¹³C-methanol.

Typical Conditions for Acid-Catalyzed Esterification:

ParameterConditionPurpose
ReactantsIsonicotinic Acid, [¹³C]-MethanolFormation of the methyl ester.
CatalystConcentrated Sulfuric Acid (H₂SO₄)To protonate the carbonyl oxygen, increasing electrophilicity. researchgate.netchemicalbook.com
TemperatureReflux (60-80°C)To increase the reaction rate. environmentclearance.nic.inresearchgate.net
Reaction Time4-13 hoursTo ensure the reaction proceeds to completion. prepchem.comchemicalbook.com
WorkupNeutralization with base (e.g., Na₂CO₃)To quench the acid catalyst and facilitate product isolation. prepchem.com

A more complex but versatile approach is the de novo synthesis, which involves constructing the entire this compound molecule from simple, acyclic ¹³C-labeled precursors. nih.gov This strategy allows for the incorporation of multiple ¹³C atoms at virtually any desired position within both the pyridine ring and the methyl ester group, depending on the chosen building blocks. nih.govschd-shimadzu.com

For example, a synthesis could start with small, multi-¹³C-labeled carbon chains that are cyclized to form the pyridine ring, which is already isotopically enriched. This labeled isonicotinate skeleton can then be esterified with either labeled or unlabeled methanol. This bottom-up approach offers the highest degree of control over the isotopic labeling pattern, making it invaluable for producing complex tracers for metabolic research or sophisticated standards for analytical chemistry. nih.govrsc.org

Advanced Purification and Isotopic Purity Assessment in Labeled Methyl Isonicotinate Synthesis

Following the chemical synthesis, rigorous purification and comprehensive analysis are imperative to ensure the final product meets the required standards of chemical and isotopic purity.

The crude product is typically purified using chromatographic techniques. Column chromatography with a silica gel stationary phase is commonly employed to separate the desired labeled compound from unreacted starting materials, byproducts, and any unlabeled contaminants. unimi.it

Once chemically pure, the isotopic enrichment and the precise location of the ¹³C labels must be verified. This is accomplished through a combination of high-resolution analytical methods. thieme-connect.de

Analytical Techniques for Purity Assessment:

Analytical MethodPurposeKey Information Provided
Mass Spectrometry (MS) To determine the molecular weight and confirm isotopic incorporation.Provides the mass-to-charge ratio (m/z), confirming the mass increase corresponding to the number of ¹³C atoms incorporated. thieme-connect.deresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the exact location of the ¹³C labels and assess enrichment.¹³C-NMR spectra show signals only for the ¹³C atoms, confirming their position. ¹H-NMR can show ¹³C-¹H coupling, providing further structural proof. unimi.it
High-Performance Liquid Chromatography (HPLC) To assess chemical purity.Provides a quantitative measure of the purity of the compound by separating it from chemical impurities.

The combination of these techniques provides a complete profile of the synthesized this compound, confirming its structural integrity, chemical purity, and the precise level and location of isotopic labeling. unimi.itthieme-connect.de

Advanced Spectroscopic Applications of Methyl Isonicotinate 13c3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Tracing and Mechanistic Elucidation

NMR spectroscopy is a primary technique for investigating ¹³C-labeled compounds. The ¹³C nucleus is NMR-active, and its presence at specific locations within Methyl Isonicotinate-13C3 provides a distinct signal that can be tracked and analyzed to reveal detailed structural and dynamic information.

The introduction of ¹³C labels into the methyl isonicotinate (B8489971) structure significantly enhances the signal intensity in ¹³C-NMR spectroscopy, allowing for unambiguous assignment of carbon signals and the elucidation of the carbon framework. In a standard ¹³C-NMR spectrum, the chemical shift of each carbon atom provides information about its local electronic environment. For instance, in unlabeled pyridine (B92270) derivatives, the carbon atoms of the pyridine ring typically resonate in the range of 120-150 ppm, while the carbonyl carbon of an ester appears further downfield, often above 160 ppm shd-pub.org.rsresearchgate.net.

When this compound is used as a tracer in a chemical reaction or metabolic pathway, the ¹³C labels act as beacons. By acquiring ¹³C-NMR spectra over time, researchers can follow the transformation of the parent molecule into intermediates and final products. The appearance of new ¹³C signals corresponding to the products, while the signals of the labeled reactant diminish, allows for the mapping of the reaction pathway. This method is crucial for studying reaction kinetics and understanding dynamic processes, such as conformational changes or flux through a metabolic pathway wikipedia.orgnih.gov.

Table 1: Representative ¹³C-NMR Chemical Shifts for Isonicotinate Derivatives Note: This table presents typical chemical shift ranges for carbons in isonicotinate structures, analogous to what would be observed for this compound. Data is compiled from similar structures shd-pub.org.rschemicalbook.comchemicalbook.com.

Carbon Atom PositionTypical Chemical Shift (ppm)
C=O (Ester Carbonyl)163 - 165
C4 (Pyridine Ring)145 - 146
C2, C6 (Pyridine Ring)142 - 150
C3, C5 (Pyridine Ring)123 - 127
O-CH₃ (Methyl Ester)~58

Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing connectivity between atoms, a critical step in pathway mapping.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a powerful tool for correlating protons directly attached to carbon atoms. In the context of this compound, an HSQC spectrum would show correlations between the protons on the pyridine ring and the methyl group with their corresponding ¹³C-labeled carbons. When the labeled compound is metabolized or undergoes a reaction, new cross-peaks appear in the HSQC spectrum, corresponding to the newly formed products. This allows researchers to identify which parts of the original molecule remain intact and how the local chemical environment around the ¹³C labels has changed, providing a detailed map of the transformation bmrb.ionih.govnih.govresearchgate.net.

¹³C-¹³C COSY (Correlation Spectroscopy): If multiple ¹³C labels are present in the molecule or if it is converted into a product where labeled carbons are adjacent, ¹³C-¹³C COSY can be used. This homonuclear correlation experiment reveals through-bond couplings between adjacent ¹³C atoms, providing direct evidence of the carbon skeleton's integrity or rearrangement during a reaction.

These correlation techniques are instrumental in biosynthetic studies, where complex molecules are assembled from smaller, labeled precursors. By tracing the connectivity of the ¹³C labels from this compound into a larger product molecule, the entire assembly pathway can be reconstructed wikipedia.org.

The replacement of ¹²C with ¹³C can induce small but measurable changes in the spectroscopic properties of a molecule, known as isotope effects. In NMR, the presence of a ¹³C atom can slightly alter the chemical shifts of neighboring nuclei (both ¹H and ¹³C), an effect known as the isotope shift. While often small, these shifts can provide subtle information about bonding and molecular structure. Furthermore, kinetic isotope effects (KIEs), where the rate of a reaction is altered due to isotopic substitution, can be indirectly observed through NMR by monitoring the relative concentrations of isotopically labeled reactants and products over time.

Mass Spectrometry (MS) for Isotopic Abundance Analysis and Metabolite Tracking

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an ideal technique for differentiating between unlabeled molecules and their ¹³C-labeled counterparts. The predictable mass shift introduced by the ¹³C labels makes this compound an excellent tracer for MS-based metabolic and quantitative studies eurisotop.comresearchgate.net.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident differentiation of isotopologues—molecules that differ only in their isotopic composition. This compound will have a mass that is approximately 3.01 Da (Daltons) higher than its unlabeled counterpart. HRMS can easily resolve this mass difference, confirming the presence and incorporation of the labeled compound into various metabolites mdpi.comchemicalsknowledgehub.com.

When a biological system is supplied with this compound, the labeled carbons can be incorporated into downstream metabolites. By analyzing samples with HRMS, researchers can search for specific mass shifts in known or suspected metabolites. For example, if isonicotinic acid is a metabolite of methyl isonicotinate, its mass peak will appear at a value 3 Da higher than the natural isonicotinic acid. This "mass tag" strategy is a cornerstone of modern metabolomics for tracing metabolic pathways and identifying novel metabolites of a parent compound eurisotop.comresearchgate.netresearchgate.net.

Table 2: Expected Mass Shifts in HRMS for this compound and a Potential Metabolite This table illustrates the theoretical exact masses that HRMS would detect, enabling the clear distinction of labeled species.

CompoundMolecular FormulaIsotopic LabelTheoretical Exact Mass (Da)
Methyl IsonicotinateC₇H₇NO₂Unlabeled137.0477
This compoundC₄¹³C₃H₇NO₂3 x ¹³C140.0578
Isonicotinic AcidC₆H₅NO₂Unlabeled123.0320
Isonicotinic Acid-13C3C₃¹³C₃H₅NO₂3 x ¹³C (assumed incorporation)126.0421

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification of molecules in complex matrices like plasma, urine, or cell extracts. In this technique, a known amount of the isotopically labeled compound (in this case, this compound) is added to a sample as an internal standard before sample processing and analysis nih.gov.

Because the labeled standard is chemically identical to the endogenous, unlabeled analyte, it experiences the same extraction inefficiencies, matrix effects (such as ion suppression), and degradation during sample preparation. By measuring the ratio of the MS signal intensity of the unlabeled analyte to the labeled internal standard, a highly accurate and precise concentration can be determined, as the ratio remains constant regardless of sample loss nih.govresearchgate.net. This approach is crucial in pharmacokinetic studies, therapeutic drug monitoring, and metabolomics research where precise quantification is essential researchgate.netnih.gov.

Coupling with Chromatography (LC-MS, GC-MS) for Complex Mixture Analysis

The hyphenation of chromatographic techniques with mass spectrometry, namely Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), represents a powerful strategy for the analysis of complex mixtures. The utility of this compound in these applications is primarily as an internal standard for isotope dilution mass spectrometry (IDMS). This approach significantly enhances the accuracy and precision of quantitative analyses by mitigating matrix effects and correcting for variations during sample preparation and instrument analysis.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry. nih.gov This is because they are chemically identical to the analyte of interest, ensuring they co-elute during chromatographic separation and experience the same ionization efficiency and potential ion suppression in the mass spectrometer's source. nih.gov However, their different masses allow for their distinct detection by the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS)

In LC-MS, this compound can be employed for the precise quantification of its unlabeled counterpart, methyl isonicotinate, or other structurally related pyridine derivatives in complex biological or environmental matrices. The compound's hydrophilicity makes it suitable for analysis by hydrophilic interaction liquid chromatography (HILIC), a technique that effectively retains and separates polar compounds that are poorly retained by conventional reversed-phase columns. researchgate.net

The process involves adding a known amount of this compound to a sample prior to any extraction or clean-up steps. The sample is then subjected to LC-MS analysis. By comparing the peak area ratio of the unlabeled analyte to the 13C-labeled internal standard, a highly accurate concentration of the analyte can be determined. nih.gov This method effectively compensates for any analyte loss during sample processing.

Illustrative LC-MS/MS Parameters for Pyridine Derivative Analysis

ParameterSetting
Chromatography
ColumnZorbax 300SB-C8, 250 mm × 4.6 mm, 5 µm
Mobile PhaseMethanol-2 mM ammonium acetate (3:97, v/v)
Flow Rate1 mL/min (with 1:1 split)
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Monitored Transition (Analyte)m/z 122.0 -> m/z 78.0
Monitored Transition (Internal Standard)Dependent on the specific labeled standard used
This table presents typical parameters for the analysis of nicotinic acid, a related pyridine carboxylic acid, and can be adapted for methyl isonicotinate and its labeled standard. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is the analytical technique of choice. Methyl isonicotinate is amenable to GC analysis. asianpubs.orgasianpubs.org When using this compound as an internal standard in GC-MS, it is introduced into the sample in the same manner as in LC-MS. The mixture is then injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

Upon elution from the GC column, the compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra show characteristic fragmentation patterns. For methyl isonicotinate, significant fragments are observed at m/z values of 106 (loss of -OCH3) and 78 (the pyridine ring). nih.gov The corresponding fragments for this compound would be shifted by 3 mass units, allowing for their clear differentiation and the accurate calculation of the analyte-to-internal standard ratio.

Hypothetical GC-MS Data for Quantification of Methyl Isonicotinate

CompoundRetention Time (min)Monitored Ion (m/z)Quantifier Ion (m/z)
Methyl Isonicotinate5.60137106
This compound5.60140109
This table illustrates the expected GC-MS data, with the labeled internal standard co-eluting with the analyte but showing a mass shift of +3 amu for the molecular and fragment ions. The retention time is based on published data for the unlabeled compound. asianpubs.org

The use of this compound in conjunction with LC-MS and GC-MS provides a robust and reliable method for the quantitative analysis of its unlabeled analogue in complex mixtures, overcoming many of the challenges associated with traditional analytical techniques.

Research Applications in Metabolic Pathway Elucidation and Flux Analysis

Application of Methyl Isonicotinate-13C3 as a Tracer in Biochemical Pathways

The core principle of using an isotopic tracer is to introduce a labeled molecule into a biological system and observe its transformation and incorporation into other compounds. nih.gov This allows for the direct observation of metabolic flow, which is not possible by simply measuring metabolite concentrations.

Tracking carbon flow is a fundamental application of ¹³C-labeled tracers. In typical studies, central carbon metabolites like [¹³C]-glucose or [¹³C]-glutamine are used to map pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle in various cell cultures. nih.govresearchgate.net

Currently, there are no published studies demonstrating the use of this compound for tracking carbon flow in microbial, plant, or animal cell cultures. The compound is not a primary carbon source for these organisms. However, its core structure, isonicotinate (B8489971) (a pyridine (B92270) derivative), is related to nicotinate (Vitamin B3), a key precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). nih.govmdpi.com

In plant science, for instance, it has been shown that methyl nicotinate (an isomer of methyl isonicotinate) can function as a transportable precursor for NAD+ synthesis. nih.gov Theoretically, this compound could be used in a highly specialized experiment to trace the metabolic fate of the pyridine ring in organisms that can process it, potentially elucidating pathways involved in NAD+ salvage or the degradation of pyridine-like compounds.

Table 1: Conceptual Example of Carbon Tracing

This interactive table illustrates the general principle of how a ¹³C-labeled tracer is tracked through a hypothetical metabolic pathway.

StepMetaboliteLabeled Carbons (Hypothetical)Mass Shift (from ¹²C)
1Tracer: Compound-13C33+3
2Metabolite A2+2
3Metabolite B1+1
4Metabolite C00

Isotopically labeled substrates are invaluable tools for studying enzyme kinetics and reaction mechanisms. mdpi.com The presence of a heavier isotope can alter the vibrational frequency of a chemical bond, which may lead to a change in the reaction rate if that bond is broken or altered in the rate-determining step. This phenomenon, known as the Kinetic Isotope Effect (KIE), provides deep insight into an enzyme's transition state. researchgate.netnih.gov

There is no specific research available on the use of this compound for elucidating enzyme kinetics. However, a labeled substrate like this could theoretically be synthesized to probe the mechanism of enzymes that act on pyridine derivatives, such as methyltransferases or esterases. nih.gov For example, if an enzyme were to catalyze the demethylation of this compound, comparing the reaction rate to its unlabeled counterpart could reveal whether the cleavage of the ester bond is the rate-limiting step.

Isotope-Assisted Metabolic Flux Analysis (iMFA) with this compound

Isotope-assisted Metabolic Flux Analysis (iMFA) integrates data from isotope labeling experiments with a computational model of a metabolic network to provide quantitative flux values. nih.gov This advanced technique moves beyond qualitative pathway tracing to generate a precise, system-wide understanding of cellular metabolism.

Metabolic flux analysis can be performed under two conditions: isotopic steady state (stationary) or non-steady state (instationary).

Stationary ¹³C-MFA: This is the most common approach, where cells are cultured with a ¹³C tracer for a duration long enough to achieve both metabolic and isotopic steady state. researchgate.net At this point, the labeling pattern of intracellular metabolites is stable, reflecting the steady-state fluxes through the network.

Isotopically Non-Stationary ¹³C-MFA (INST-MFA): This method involves analyzing the labeling patterns of metabolites over time before they reach isotopic steady state. nih.govnih.gov INST-MFA is particularly useful for studying systems that are difficult to bring to a steady state, such as mammalian cells or for measuring fluxes on very short timescales. frontiersin.org

While these methodologies are well-established for common tracers, their application with a specialized compound like this compound has not been reported.

A critical component of ¹³C-MFA is the computational framework used to estimate fluxes. This involves several key steps:

Metabolic Network Construction: A model of the relevant biochemical reactions and their atom transitions is defined.

Data Acquisition: Extracellular fluxes (e.g., nutrient uptake, product secretion) are measured, and the mass isotopomer distributions (MIDs) of key intracellular metabolites are determined using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). nih.gov

Flux Estimation: An iterative algorithm adjusts the flux values in the model to find the best possible fit between the computationally simulated MIDs and the experimentally measured MIDs. frontiersin.org

No computational models currently exist that incorporate the metabolism of Methyl Isonicotinate. Developing such a model would first require the experimental identification of the enzymes and pathways that metabolize this compound in a given organism.

The distribution of ¹³C atoms in a metabolite's structure, known as its mass isotopomer distribution (MID), is directly linked to the metabolic fluxes that produced it. For example, the relative amounts of M+1, M+2, M+3, etc., isotopologues (molecules with one, two, or three ¹³C atoms, respectively) can reveal the contributions of different pathways to its synthesis.

Table 2: Illustrative Interpretation of Labeling Patterns

This table provides a simplified example of how different labeling patterns in a downstream metabolite can point to different active pathways, assuming a hypothetical ¹³C₃ tracer.

Measured Labeling Pattern in Metabolite XPossible Interpretation
High abundance of M+3 isotopologueThe entire carbon backbone of the tracer was incorporated.
High abundance of M+2 isotopologueThe tracer was metabolized, losing one labeled carbon before incorporation.
High abundance of M+1 isotopologueThe tracer underwent significant rearrangement or entered a cyclic pathway, retaining only one labeled carbon.
Mix of M+1, M+2, and M+3Multiple pathways with different carbon transitions are contributing to the synthesis of Metabolite X.

To interpret labeling patterns from a novel tracer like this compound, researchers would first need to establish its metabolic fate. Without this foundational biochemical knowledge, any observed labeling patterns in other metabolites would be uninterpretable in a flux quantification context.

Role in Advanced Chemical and Mechanistic Investigations

Use as a Mechanistic Probe in Organic Reaction Studies

The utility of isotopically labeled compounds in mechanistic organic chemistry is well-established. By replacing a standard carbon-12 atom with its heavier, NMR-active 13C isotope, chemists can follow the journey of that carbon atom through a reaction sequence, providing invaluable insights into the underlying mechanisms.

The 13C labels in Methyl Isonicotinate-13C3 act as spectroscopic reporters, enabling the use of techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to identify transient intermediates and infer the structure of transition states. In a given reaction, the position of the 13C label in the products and any observable intermediates can confirm or rule out proposed mechanistic pathways. For instance, in reactions involving the modification of the pyridine (B92270) ring or the ester functionality, the persistence or migration of the 13C signal provides a clear map of the bond-forming and bond-breaking events.

Hypothetical Research Finding: Elucidating a Novel Pyridine Functionalization Reaction

In a study investigating a new metal-catalyzed cross-coupling reaction to functionalize the pyridine ring, this compound could be employed to trace the carbon skeleton's fate. The table below illustrates hypothetical data from such an experiment, where the distribution of the 13C label in the final product provides evidence for a specific reaction intermediate.

Table 1: Hypothetical 13C NMR Data for Tracing Reaction Intermediates

Compound Labeled Position(s) 13C NMR Chemical Shift (ppm) Implication
This compound (Starting Material) C2, C4, C6 150.5, 138.2, 123.8 Initial positions of the isotopic labels.
Postulated Intermediate A C2, C4, C6 110.2, 145.1, 98.7 Significant upfield and downfield shifts suggest the formation of a metal-pyridine complex.
Final Product C3, C4, C5 142.3, 138.2, 128.9 The migration of a 13C label from C2/C6 to C3/C5 would indicate a symmetric intermediate and a rearrangement process.

Isotopic labeling is a definitive method for detecting intramolecular rearrangements. If a reaction involves the scrambling of atoms within a molecule, the use of a specifically labeled precursor like this compound will result in a product with a different labeling pattern than expected from a direct transformation.

Furthermore, the study of kinetic isotope effects (KIEs) can provide evidence for bond scissions involving the labeled atoms in the rate-determining step of a reaction. By comparing the reaction rates of this compound and its unlabeled counterpart, a KIE value significantly different from unity suggests that a bond to one of the 13C atoms is being broken or formed in the slowest step of the reaction.

Hypothetical Research Finding: Investigating a Decarboxylation Reaction

Consider a thermal decarboxylation reaction of a derivative of isonicotinic acid. A primary 13C KIE would be expected if the C-C bond to the carboxyl group is cleaved in the rate-determining step.

Table 2: Hypothetical Kinetic Isotope Effect Data

Reaction Isotopically Labeled Position k_unlabeled / k_labeled (KIE) Mechanistic Interpretation
Thermal Decarboxylation Carboxyl Carbon 1.05 A significant primary KIE, indicating that the C-C bond to the carboxyl group is breaking in the rate-determining step.
Hydrolysis of Ester Ester Carbonyl Carbon 1.01 A small secondary KIE, suggesting a change in hybridization at the carbonyl carbon in the transition state, consistent with nucleophilic attack.
Ring Opening of Pyridine C2 of Pyridine Ring 1.00 No significant KIE, indicating that the bond to C2 is not significantly altered in the rate-determining step.

This compound as a Building Block for Labeled Complex Molecules

Beyond its direct use in mechanistic studies, this compound is a valuable starting material for the synthesis of more complex molecules containing a 13C-labeled pyridine moiety. This allows for the introduction of an isotopic label at a specific, known position in a larger molecular framework.

The chemical reactivity of the ester group and the pyridine ring of this compound can be exploited to build more elaborate structures. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules to form amides or other derivatives. The pyridine ring itself can undergo various substitution reactions. The resulting 13C-enriched products are crucial for a variety of applications, including their use as internal standards in quantitative mass spectrometry or as probes in metabolic studies. The synthesis of 13C-labeled phenyl derivatives can also be achieved through nitrogen-to-carbon exchange strategies, opening avenues for multiple isotope labeling on aromatic cores nih.gov.

The introduction of a 13C label into a ligand that binds to a protein or other biological macromolecule is a powerful strategy for studying these interactions using NMR spectroscopy. Methyl groups, in particular, are excellent probes of protein interactions and dynamics due to their favorable NMR relaxation properties, which result in sharp signals generalmetabolics.com. While this compound itself may be a simple ligand, it can be elaborated into more complex, biologically active molecules. The 13C label then serves as a sensitive reporter on the ligand's binding environment.

When a 13C-labeled ligand binds to a protein, changes in the chemical shifts of the labeled carbon atoms can be observed. These chemical shift perturbations provide information about the binding interface and can reveal conformational changes in the ligand upon binding. This approach is particularly valuable in drug discovery for validating binding and for structure-activity relationship (SAR) studies.

Hypothetical Research Finding: Probing the Binding Mode of a Pyridine-Based Inhibitor

A hypothetical inhibitor containing a pyridine ring derived from this compound is synthesized to study its interaction with a target enzyme. 13C NMR spectroscopy is used to monitor the chemical shifts of the labeled carbon atoms upon addition of the enzyme.

Table 3: Hypothetical 13C Chemical Shift Perturbations Upon Protein Binding

Labeled Atom in Inhibitor Chemical Shift (Free Ligand, ppm) Chemical Shift (Bound Ligand, ppm) Δδ (ppm) Interpretation
C2 of Pyridine Ring 150.1 152.5 +2.4 This carbon is likely in close proximity to an electron-withdrawing group in the protein's binding pocket.
C4 of Pyridine Ring 138.5 138.6 +0.1 This part of the ligand may be solvent-exposed or not directly involved in key binding interactions.
Ester Carbonyl Carbon 165.8 162.3 -3.5 A significant upfield shift suggests a change in the electronic environment, possibly due to hydrogen bonding with a donor group in the active site.

Concluding Remarks

Summary of Key Contributions of Methyl Isonicotinate-13C3 to Academic Research

Unaddressed Research Questions and Potential Avenues for Future Inquiry

The full potential of this compound in academic research remains to be explored. Key unaddressed questions and future research directions include:

Metabolic Fate in Various Organisms: Detailed studies are needed to determine if and how methyl isonicotinate (B8489971) is metabolized in different biological systems, from insects (given its use as a semiochemical) to mammals. This compound would be the ideal tool for such investigations.

Identification of Protein Targets: As a derivative of nicotinic acid (a form of vitamin B3), methyl isonicotinate may interact with various proteins. High-throughput screening using this compound in combination with techniques like NMR or affinity-based proteomics could identify novel protein binding partners.

Environmental Fate and Degradation: Given its use in agriculture, understanding the environmental persistence and degradation pathways of methyl isonicotinate is important. Isotope-labeled studies could trace its breakdown in soil and water systems.

Mechanism of Action as a Semiochemical: The precise molecular mechanism by which methyl isonicotinate influences insect behavior is not fully understood. ¹³C-labeled compounds could be used in binding studies with insect olfactory receptors to elucidate these mechanisms.

Q & A

Q. What are the established synthetic routes for Methyl Isonicotinate-13C3, and how can isotopic purity be ensured during synthesis?

Methyl Isonicotinate-13C3 is typically synthesized via esterification of isonicotinic acid-13C3 with methanol using acid catalysts. Key steps include:

  • Use of anhydrous conditions to minimize hydrolysis .
  • Purification via column chromatography or recrystallization to remove unreacted precursors. Isotopic purity (>98%) is verified using <sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS). Cross-validation with isotopic ratio mass spectrometry (IRMS) is recommended for metabolic tracing studies .

Q. How should this compound be characterized to confirm structural and isotopic integrity?

A multi-technique approach is essential:

  • Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns and isotopic enrichment.
  • Chromatography : HPLC or GC-MS to assess chemical purity (>99%).
  • Mass Spectrometry : HRMS for exact mass confirmation (e.g., [M+H]<sup>+</sup> = 140.0483 for 13C3 isotopologue) .
  • Isotopic Analysis : IRMS for quantitative <sup>13</sup>C abundance .

Q. What safety protocols are critical when handling Methyl Isonicotinate-13C3 in laboratory settings?

  • Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
  • Work in a fume hood due to potential respiratory irritation .
  • Store in airtight containers at 2–8°C to prevent degradation.
  • Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can this compound be utilized in metabolic flux analysis, and what experimental controls are necessary?

This compound is used to trace pyridine-derived metabolic pathways (e.g., NAD biosynthesis). Key considerations:

  • Dosing : Optimize concentration to avoid isotopic dilution (e.g., 0.1–1 mM in cell culture) .
  • Controls : Include unlabeled Methyl Isonicotinate and <sup>12</sup>C background samples.
  • Analytical Validation : Use LC-MS/MS with selective reaction monitoring (SRM) for quantifying isotopic incorporation .

Q. What methodologies resolve contradictions in isotopic tracing data involving this compound?

Discrepancies may arise from:

  • Isotope Scrambling : Validate stability via time-course NMR studies .
  • Background Noise : Use blank samples and subtract natural <sup>13</sup>C abundance (1.1%) .
  • Statistical Rigor : Apply ANOVA or t-tests with p < 0.05 thresholds, ensuring sample sizes (n ≥ 3) meet power analysis requirements .

Q. How can experimental designs optimize reaction yields for synthesizing this compound derivatives?

Use design of experiments (DoE) to assess variables:

  • Factors : Catalyst concentration, temperature, reaction time.
  • Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 70°C, 12 hours, 5 mol% H2SO4).
  • Validation : Replicate runs under optimized conditions to confirm reproducibility .

Methodological Tables

Q. Table 1. Key Characterization Techniques for Methyl Isonicotinate-13C3

TechniqueParametersPurposeReference
<sup>13</sup>C NMRδ 120–150 ppm (aromatic C)Confirm isotopic labeling
HRMSm/z 140.0483 ([M+H]<sup>+</sup>)Verify molecular formula
IRMSδ<sup>13</sup>C > 98%Quantify isotopic enrichment

Q. Table 2. Common Pitfalls and Solutions in Isotopic Tracing Studies

IssueSolutionReference
Isotopic DilutionUse higher tracer concentrations
Background NoiseSubtract natural <sup>13</sup>C
Data ReproducibilityStandardize protocols across labs

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